

Application Notes and Protocols for COM902 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C902

Cat. No.: B15602100

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Introduction

COM902 is a fully human, hinge-stabilized IgG4 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2][3] TIGIT is an inhibitory checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[4] By binding to its ligand, the poliovirus receptor (PVR), on tumor cells and antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. COM902 is designed to block this interaction, thereby unleashing the activity of T cells and NK cells against cancer cells.[1][2][3] Preclinical and clinical studies have demonstrated that the anti-tumor activity of COM902 can be significantly enhanced when used in combination with other immune checkpoint inhibitors, particularly those targeting the PVRIG and PD-1/PD-L1 pathways.[1][5]

These application notes provide a summary of the key preclinical data, detailed experimental protocols for in vitro and in vivo studies, and an overview of the clinical trial designs for COM902 in combination cancer therapies.

Data Presentation

Preclinical In Vitro Efficacy of COM902 Combinations

Assay	Cell Type	Combination	Readout	Result
Staphylococcal Enterotoxin B (SEB) Recall Response	Human PBMCs	COM902 + COM701 (anti-PVRIG)	IFN- γ Secretion	Significant increase in IFN- γ compared to single agents
Staphylococcal Enterotoxin B (SEB) Recall Response	Human PBMCs	COM902 + anti-PD-1	IFN- γ Secretion	Significant increase in IFN- γ compared to single agents
CMV pp65 Recall Response	Human PBMCs	COM902 + COM701 (anti-PVRIG)	IFN- γ Secretion	Enhanced IFN- γ secretion
CMV pp65 Recall Response	Human PBMCs	COM902 + anti-PD-1	IFN- γ Secretion	Enhanced IFN- γ secretion

Preclinical In Vivo Efficacy of Chimeric COM902 Combinations

Mouse Model	Tumor Cell Line	Combination Therapy	Primary Endpoint	Result
Syngeneic	CT26 (Colon Carcinoma)	Chimeric COM902 + anti-PD-L1	Tumor Growth Inhibition (TGI) & Overall Survival	Significant TGI and increased survival compared to anti-PD-L1 monotherapy
Syngeneic	CT26 (Colon Carcinoma)	Chimeric COM902 + anti-mPVRIG	Tumor Growth Inhibition (TGI) & Overall Survival	Significant TGI and increased survival compared to anti-PVRIG monotherapy
Syngeneic	Renca (Renal Carcinoma)	Chimeric COM902 + anti-mPVRIG	Tumor Growth Inhibition (TGI) & Overall Survival	Significant TGI and enhanced overall survival

Clinical Trial Overview of COM902 Combinations (NCT04354246)

Study Phase	Combination Regimen	Patient Population	Key Objectives	Reported Outcomes (Preliminary)
Phase 1	COM902 + COM701	Advanced malignancies	Safety, tolerability, pharmacokinetics, preliminary anti-tumor activity	Acceptable safety and tolerability
Phase 1	COM902 + COM701 + Pembrolizumab	Platinum-resistant ovarian cancer (PROC)	Safety, tolerability, anti-tumor activity	Encouraging signal of anti-tumor activity with immune activation.[6]
Phase 1	COM902 + COM701 + Pembrolizumab	Metastatic microsatellite stable colorectal cancer (MSS-CRC)	Safety, tolerability, anti-tumor activity	Anti-tumor activity observed, particularly in patients with liver metastases.

Experimental Protocols

In Vitro T Cell Activation Assays

1. Staphylococcal Enterotoxin B (SEB) Recall Response Assay

- Objective: To assess the effect of COM902 in combination with other checkpoint inhibitors on T cell activation in a polyclonal stimulation model.
- Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs)
 - RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
 - Staphylococcal Enterotoxin B (SEB)

- COM902
- COM701 (anti-PVRIG antibody) or anti-PD-1 antibody
- Isotype control antibodies
- Human IFN- γ ELISA kit
- Protocol:
 - Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
 - Plate PBMCs at a density of 2×10^5 cells/well in a 96-well round-bottom plate.
 - Add COM902, COM701 (or anti-PD-1), or isotype control antibodies at desired concentrations. For combination treatments, add both antibodies simultaneously.
 - Stimulate the cells with SEB at a final concentration of 100 ng/mL.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
 - After incubation, centrifuge the plates and collect the supernatant.
 - Measure the concentration of IFN- γ in the supernatant using a human IFN- γ ELISA kit according to the manufacturer's instructions.

2. CMV pp65 Recall Response Assay

- Objective: To evaluate the effect of COM902 combinations on antigen-specific T cell responses.
- Materials:
 - PBMCs from CMV-seropositive healthy donors
 - CMV pp65 peptide pool
 - Other materials as listed in the SEB recall assay.

- Protocol:
 - Follow steps 1-3 from the SEB recall assay protocol.
 - Stimulate the cells with a CMV pp65 peptide pool at a final concentration of 1 µg/mL.
 - Follow steps 5-7 from the SEB recall assay protocol.

In Vivo Syngeneic Mouse Tumor Models

1. CT26 Colon Carcinoma Model

- Objective: To assess the in vivo anti-tumor efficacy of a mouse chimeric version of COM902 in combination with an anti-PD-L1 antibody.
- Materials:
 - BALB/c mice
 - CT26 colon carcinoma cells
 - Chimeric COM902 (mouse IgG2a version)
 - Anti-mouse PD-L1 antibody
 - Isotype control antibody
 - Phosphate Buffered Saline (PBS)
 - Calipers for tumor measurement
- Protocol:
 - Inject 5×10^5 CT26 cells subcutaneously into the flank of female BALB/c mice.
 - Monitor tumor growth regularly. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups.
 - Administer antibodies intraperitoneally (i.p.) twice a week for three weeks.

- Group 1: Isotype control antibody
- Group 2: Anti-PD-L1 antibody
- Group 3: Chimeric COM902
- Group 4: Chimeric COM902 + anti-PD-L1 antibody
- Measure tumor volume twice weekly using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Monitor animal body weight and overall health.
- Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.
- Record survival data for each group.

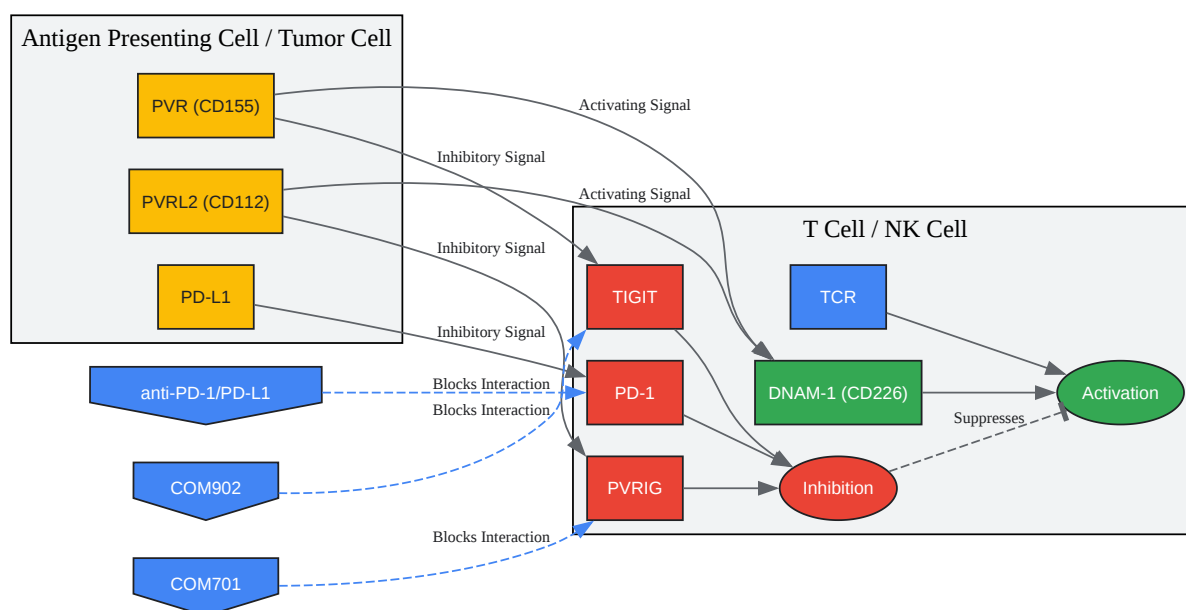
2. Renca Renal Carcinoma Model

- Objective: To evaluate the in vivo anti-tumor efficacy of chimeric COM902 in combination with an anti-PVRIG antibody.
- Materials:
 - BALB/c mice
 - Renca renal carcinoma cells
 - Chimeric COM902
 - Anti-mouse PVRIG antibody
 - Other materials as listed in the CT26 model.
- Protocol:
 - Inject 1×10^6 Renca cells subcutaneously into the flank of female BALB/c mice.

- Follow steps 2-7 from the CT26 model protocol, substituting the anti-PD-L1 antibody with an anti-mouse PVRIG antibody in the respective treatment and combination groups.

Mandatory Visualizations

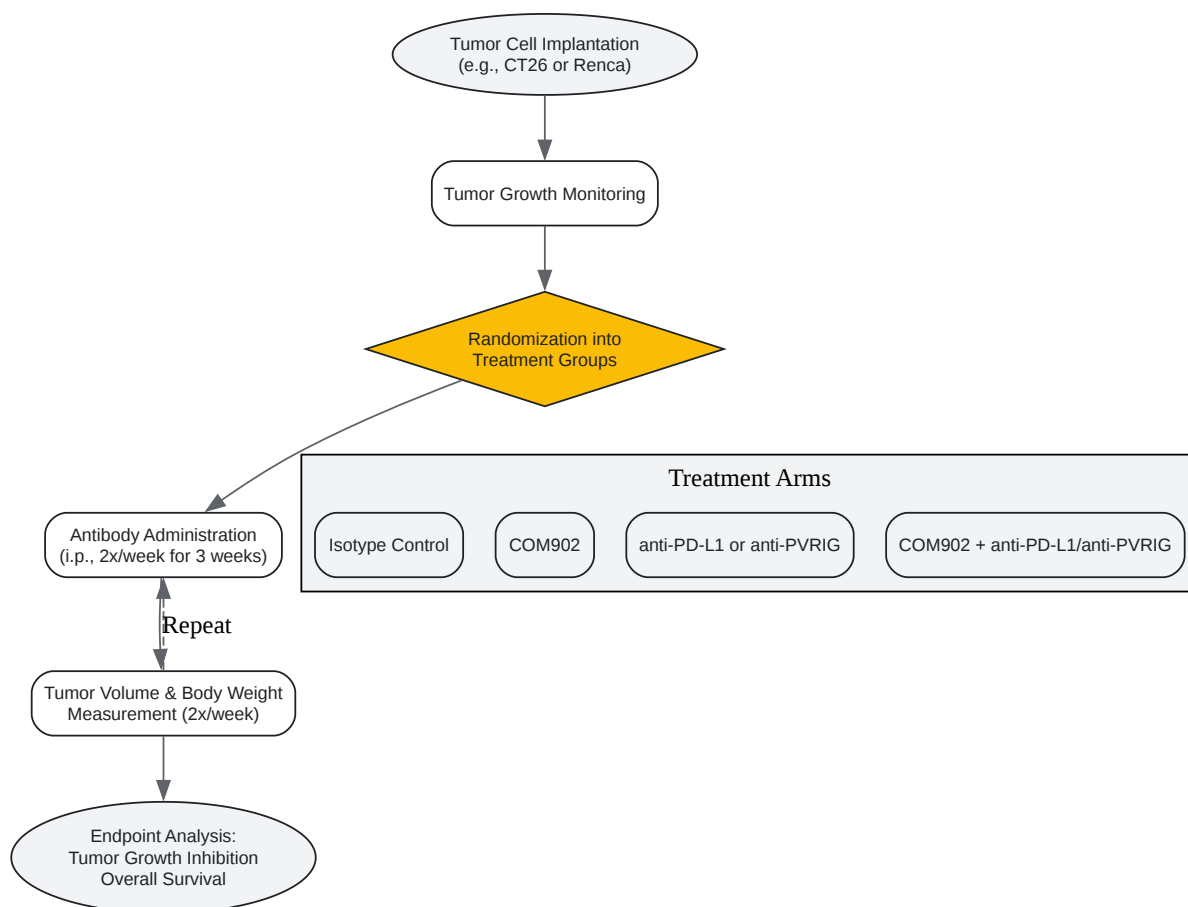
Signaling Pathways



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Caption: COM902, COM701, and anti-PD-1 signaling pathways.

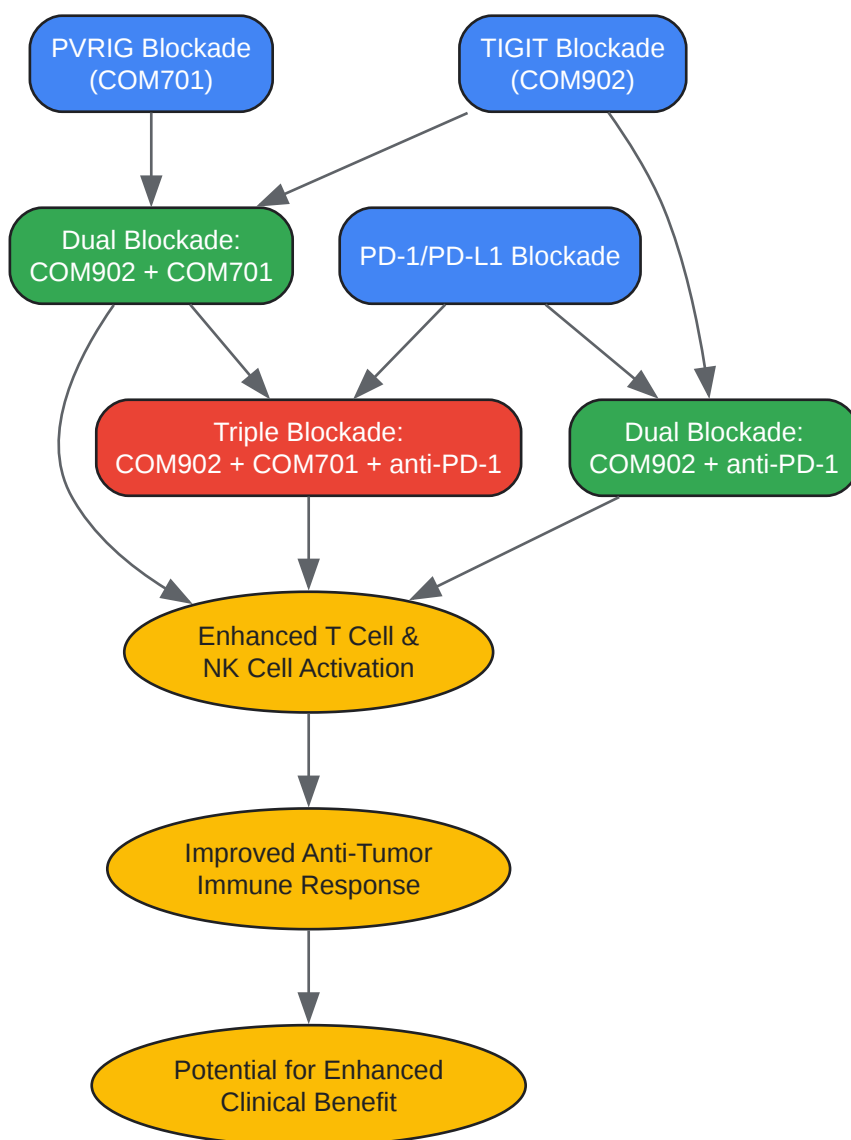
Experimental Workflow



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Caption: In vivo experimental workflow for COM902 combination therapy.

Logical Relationships



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Caption: Rationale for COM902 combination therapies.

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- To cite this document: BenchChem. [Application Notes and Protocols for COM902 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602100#c902-use-in-combination-with-other-cancer-therapies]

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